molecular formula C13H19N5 B15104884 N-cycloheptyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-cycloheptyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B15104884
M. Wt: 245.32 g/mol
InChI Key: JKRDBOUGPDWBKU-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research studies.

Preparation Methods

The synthesis of N-cycloheptyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a hydrazine derivative with a suitable diketone, followed by cyclization to form the triazolopyridazine core. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N-cycloheptyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-cycloheptyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

N-cycloheptyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds, such as:

  • N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
  • N-methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide

These compounds share a similar triazolopyridazine core but differ in their substituents, which can lead to variations in their pharmacological activities and applications. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological properties .

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

N-cycloheptyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C13H19N5/c1-10-15-16-13-9-8-12(17-18(10)13)14-11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,14,17)

InChI Key

JKRDBOUGPDWBKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NC3CCCCCC3

Origin of Product

United States

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